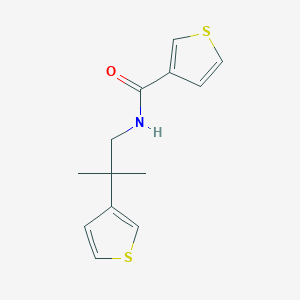

![molecular formula C17H14ClF4N3O B2546764 2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide CAS No. 1797860-17-3](/img/structure/B2546764.png)

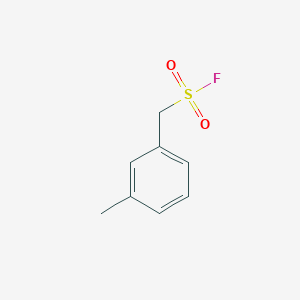

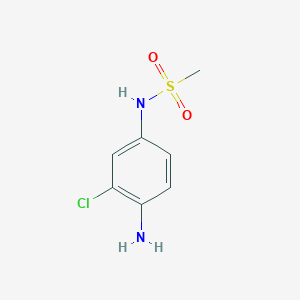

2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a pyrrolidine group, and a pyridine group, all of which are common structures in many pharmaceutical compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The compound contains a benzamide group, a pyrrolidine group, and a pyridine group. The trifluoromethylpyridine (TFMP) part of the molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Applications De Recherche Scientifique

Microwave-assisted Fluorination

Microwave-assisted fluorination techniques offer a rapid and efficient route for the synthesis of fluorinated compounds, including pyrroles and imidazoles. For instance, the treatment of 2-acylpyrroles under microwave conditions with Selectfluor leads to the fluorination of the pyrrole ring, demonstrating a method for synthesizing fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).

Synthesis of Fluorinated Nucleosides

A practical method for introducing fluorine into nucleosides, which are key components of nucleic acids, has been described. This methodology facilitates the synthesis of fluorinated arabinofuranosyl adenine derivatives, highlighting the utility of fluorinated compounds in medicinal chemistry and drug design (Maruyama et al., 1999).

Ortho-Fluorination Catalysis

The ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter showcases a broad application of fluorination in synthesizing compounds with potential applications in medicinal chemistry (Wang, Mei, & Yu, 2009).

Fluorescent BF2 Complexes

The development of benzamides into difluoroboronated complexes emitting blue fluorescence demonstrates the potential of fluorinated compounds in creating materials for biological applications. Such compounds show promise in the development of novel fluorophores for use in bioimaging and organic electronics (Yamaji et al., 2017).

Radioligand Synthesis for P2X7R

The synthesis of IUR-1601, a fluorinated compound, for use as a radioligand in studying P2X7 receptors, highlights the importance of fluorination in developing tools for biological research. This compound offers insights into receptor binding and function, underscoring the role of fluorinated molecules in neurobiology and pharmacology (Gao et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF4N3O/c18-14-7-11(19)2-3-13(14)16(26)24-12-5-6-25(9-12)15-4-1-10(8-23-15)17(20,21)22/h1-4,7-8,12H,5-6,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUWLVGFBKZPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=C(C=C(C=C2)F)Cl)C3=NC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

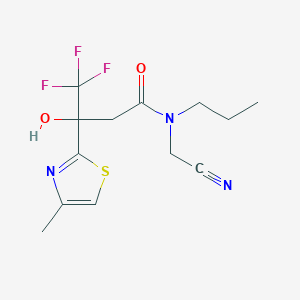

![6-(2,2-Difluoroethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2546681.png)

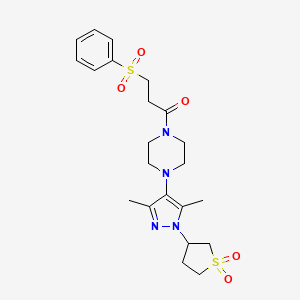

![2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2546689.png)

![2-(ethylthio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2546691.png)

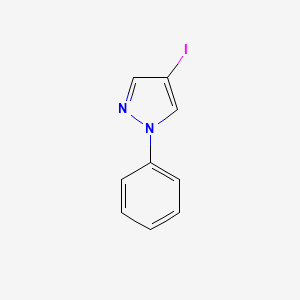

![5-Chloro-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2546698.png)